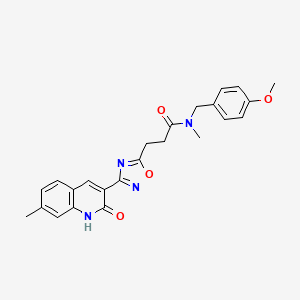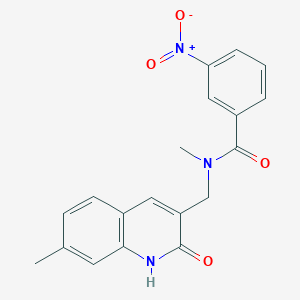
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide, commonly known as HMN-176, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HMN-176 is a small molecule inhibitor of tubulin polymerization, which is a process that is essential for cell division.
Mechanism of Action
HMN-176 binds to the colchicine-binding site on tubulin and prevents tubulin polymerization, which leads to the disruption of microtubule formation. Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
HMN-176 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. In addition, HMN-176 has been shown to enhance the anti-tumor activity of other chemotherapeutic agents.
Advantages and Limitations for Lab Experiments
One advantage of using HMN-176 in lab experiments is its potency and selectivity towards cancer cells. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of HMN-176. One direction is to investigate its potential use in combination with other chemotherapeutic agents to enhance its anti-tumor activity. Another direction is to improve its pharmacokinetic properties, such as solubility and bioavailability, to make it more suitable for clinical use. Additionally, further studies are needed to elucidate the mechanism of action of HMN-176 and its effects on normal cells.
Synthesis Methods
The synthesis of HMN-176 involves the reaction of 2-hydroxy-7-methylquinoline with N-methyl-3-nitrobenzamide in the presence of a base. The resulting product is then purified using column chromatography. The purity and identity of the compound are confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
HMN-176 has been extensively studied for its potential use as an anticancer agent. Its ability to inhibit tubulin polymerization makes it a promising candidate for the treatment of cancer, as cancer cells divide rapidly and require tubulin for cell division. Studies have shown that HMN-176 exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-12-6-7-13-9-15(18(23)20-17(13)8-12)11-21(2)19(24)14-4-3-5-16(10-14)22(25)26/h3-10H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHOCAYTUDRQNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

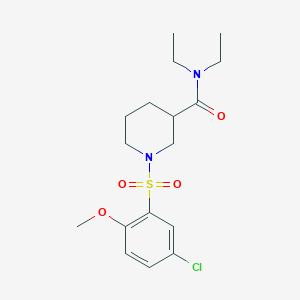
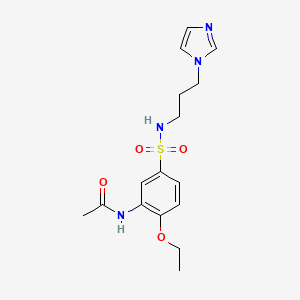
![N-(3-chloro-4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B7685770.png)

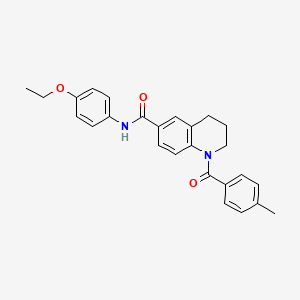
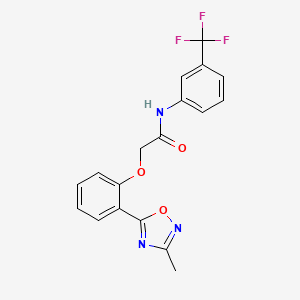
![N-(4-ethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7685792.png)
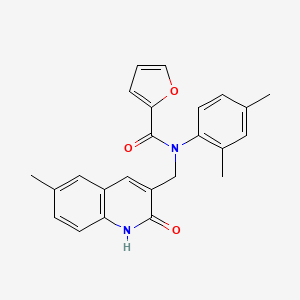
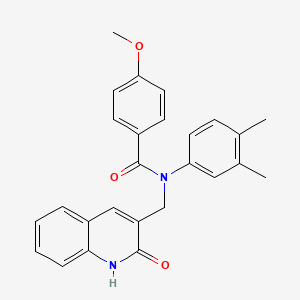
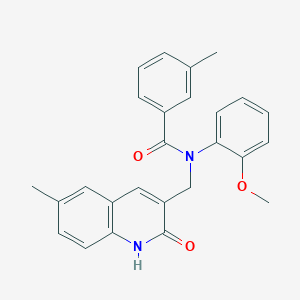


![N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7685819.png)
